molecular formula C5H9N3 B047275 (1-Methyl-1H-imidazol-2-yl)methanamine CAS No. 124312-73-8

(1-Methyl-1H-imidazol-2-yl)methanamine

Cat. No. B047275
M. Wt: 111.15 g/mol
InChI Key: PZSMLGOAJXSDMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized and characterized as part of the study on Pt(II) complexes, demonstrating significant cytotoxic effects on lung cancer cell lines. This indicates its potential as a building block for developing new cancer therapies. Moreover, its synthesis through condensation reactions and characterization via spectroscopic techniques highlights its accessibility for research purposes (Ferri et al., 2013).

Molecular Structure Analysis

Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl)methanamine, exhibit a range of structural features that make them interesting subjects for study. For instance, the crystal structures of similar compounds have shown significant isomorphism, indicating a robustness in their structural configuration that could influence their chemical reactivity and interaction with biological targets (Skrzypiec et al., 2012).

Chemical Reactions and Properties

The nucleophilicity of the nitrogen atom in imidazoles, including (1-Methyl-1H-imidazol-2-yl)methanamine, has been exploited in one-pot multicomponent reactions to synthesize substituted imidazopyrazines. This showcases the compound's reactivity and potential for creating diverse chemical structures with significant biological activities (Galli et al., 2019).

Physical Properties Analysis

The physical properties of (1-Methyl-1H-imidazol-2-yl)methanamine and its derivatives, such as solubility, melting point, and crystallinity, are critical for their application in chemical syntheses and pharmaceutical formulations. However, detailed studies specifically focusing on these aspects were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine, including its reactivity, stability, and interactions with metal ions, have been explored to some extent in the context of synthesizing metal complexes and investigating their biological activities. For instance, its ability to form stable complexes with Pt(II) that exhibit significant cytotoxic activities against cancer cells highlights its potential in medicinal chemistry (Ferri et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • Novel Oxadiazole Derivatives Synthesis : (1-Methyl-1H-imidazol-2-yl)methanamine is used in the synthesis of novel oxadiazole derivatives, contributing to the development of new chemical entities (Vishwanathan & Gurupadayya, 2014).

  • Imidazole-Pyrazine Synthesis : This compound participates in multicomponent reactions to create substituted imidazopyrazines, demonstrating versatility in synthetic chemistry (Galli et al., 2019).

Biological Activity

  • Cytotoxicity in Cancer Research : Certain derivatives show significant cytotoxic effects on human carcinoma cell lines, suggesting potential applications in cancer research (Ferri et al., 2013).

  • Antimicrobial and Antifungal Properties : Complexes derived from this compound exhibit high antifungal and antibacterial activities, highlighting its potential in developing new antimicrobial agents (al-Hakimi et al., 2020).

  • Metal Complex Synthesis and Biological Efficacy : The compound is used in the synthesis of metal complexes, which are then evaluated for their biological efficacy, including DNA interactions and antimicrobial screening (Kumaravel & Raman, 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition for Steel : Its derivatives have been studied as inhibitors for steel corrosion, indicating potential applications in material science (Yadav, Sarkar, & Purkait, 2015).

Safety And Hazards

The safety and hazards of “(1-Methyl-1H-imidazol-2-yl)methanamine” are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

properties

IUPAC Name

(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMLGOAJXSDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336440
Record name (1-Methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-2-yl)methanamine

CAS RN

124312-73-8
Record name (1-Methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Ferri, S Cazzaniga, L Mazzarella, G Curigliano… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and pharmacological characterisation of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt II complexes are described. Six out of eleven new Pt II …
Number of citations: 30 www.sciencedirect.com
RB Gaynor, BN McIntyre, SE Creutz - Molbank, 2023 - mdpi.com
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a five-step process starting from commercially available 1-acetyladamantane. Each step proceeded …
Number of citations: 3 www.mdpi.com
N Ferri, G Facchetti, S Pellegrino, C Ricci… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of imidazole based platinum(II) complexes were synthesised and evaluated for their cytotoxicity in HCT-116 cancer cell line, known for being partially resistant to cisplatin but …
Number of citations: 30 www.sciencedirect.com
I Rimoldi, G Facchetti, G Lucchini, E Castiglioni… - Bioorganic & medicinal …, 2017 - Elsevier
The development and the synthesis of cationic platinum(II) complexes were realized and their cytotoxic activity was tested on triple negative breast cancer MDA-MB-231 cell line and in …
Number of citations: 36 www.sciencedirect.com
J Wu, H Zhang, X Ding, X Tan, HC Shen… - European Journal of …, 2018 - Wiley Online Library
In the presence of KI and (diacetoxyiodo)benzene (PIDA), primary amines bearing an α‐hydrogen can be efficiently converted to fluoroalkylated imidazoles by reacting with …
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org
I Rimoldi, V Coccè, G Facchetti, G Alessandri… - Biomedicine & …, 2018 - Elsevier
In this study, the in vitro stability of cisplatin (CisPt) and cationic platinum(II)-complex (caPt(II)-complex) and their in vitro activity (antiproliferative and anti-angiogenic properties) were …
Number of citations: 17 www.sciencedirect.com
E Gabriele, C Ricci, F Meneghetti, N Ferri… - Journal of Enzyme …, 2017 - Taylor & Francis
With the aim to discover new STAT3 direct inhibitors, potentially useful as anticancer agents, a set of methanethiosulfonate drug hybrids were synthesized. The in vitro tests showed that …
Number of citations: 11 www.tandfonline.com
MM Alam, M Hussien, HB Bollikolla… - Journal of …, 2023 - Wiley Online Library
Diacetoxyiodobenzene ( PhI ( OAc ) 2 ), commonly referred to as DAIB or phenyliodine( III ) diacetate ( PIDA ), is one of the most frequently used hypervalent iodines employed as an …
Number of citations: 2 onlinelibrary.wiley.com
F Porta, G Facchetti, N Ferri, A Gelain… - European Journal of …, 2017 - Elsevier
New Pt(II) complexes (Pt-1-3) bearing 1,2,5-oxadiazole ligands (1-3) were synthesized, characterized and evaluated for their ability to disrupt STAT3 dimerization. Ligand 3·HCl showed …
Number of citations: 38 www.sciencedirect.com

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